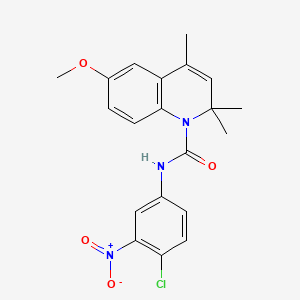
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide, also known as CTK7A, is a quinolinecarboxamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide can inhibit the growth of cancer cells, induce cell death, and inhibit the activity of CK2. In vivo studies have shown that N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide can inhibit tumor growth and reduce metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide in lab experiments is its specificity for CK2 inhibition. This allows for more targeted and controlled studies of CK2 activity and its role in cellular processes. However, one limitation of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide. Another area of interest is the exploration of the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide and its effects on cellular processes.
Méthodes De Synthèse
The synthesis method for N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide involves the reaction of 4-chloro-3-nitroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methanol and hydrochloric acid to yield N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. This compound has shown promising results in various studies, which have explored its mechanism of action, biochemical and physiological effects, and future directions for research.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-12-11-20(2,3)23(17-8-6-14(28-4)10-15(12)17)19(25)22-13-5-7-16(21)18(9-13)24(26)27/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNSOOOMVLIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


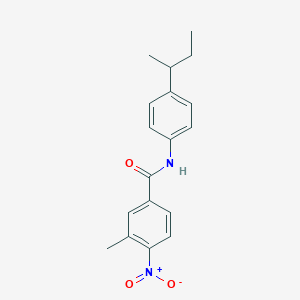
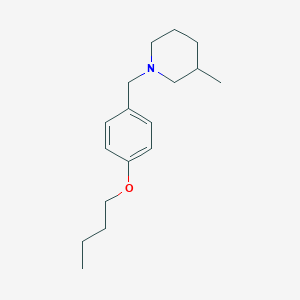
![3-allyl-6-ethyl-2-mercapto-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4891289.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4891312.png)
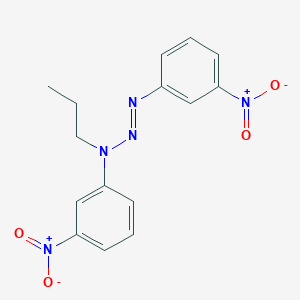
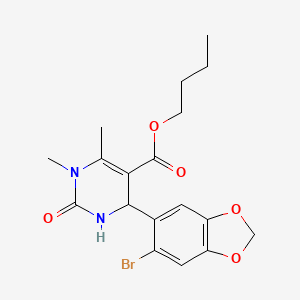

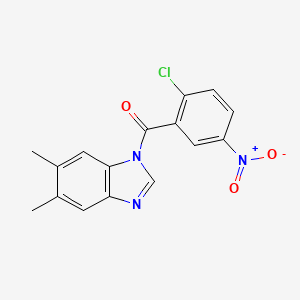
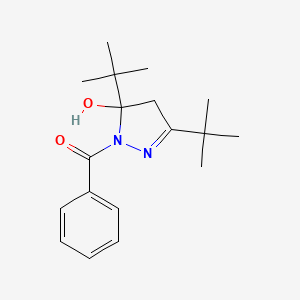
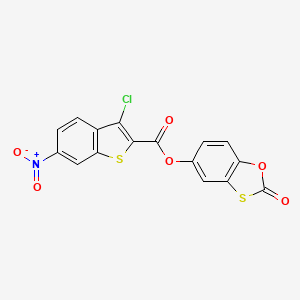
![6-(4-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891389.png)
![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)